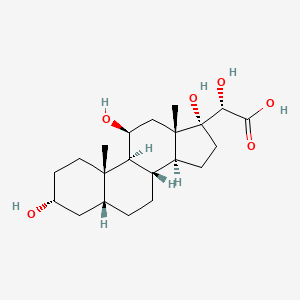
Cortolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cortolic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H34O6 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What established laboratory methods are used to synthesize Cortolic acid, and what factors critically influence yield and purity?
- Methodological Answer : Synthesis of this compound typically involves carboxylation or oxidation reactions of precursor molecules. Key factors include:
- Catalyst selection (e.g., transition-metal catalysts for stereoselective synthesis).
- Reaction conditions (temperature, pH, solvent polarity) to minimize side reactions.
- Purification protocols (e.g., column chromatography, recrystallization) to isolate high-purity products.
- Proper characterization via NMR and mass spectrometry (MS) is essential to confirm structural integrity .
- Data Table :
| Synthesis Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Oxidation of X | 65–75 | ≥95 | Byproduct formation |
| Carboxylation Y | 50–60 | ≥90 | Sensitivity to pH |
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects isomers.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Validates carboxyl group presence.
- Ensure solvent compatibility and calibration against reference standards .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Temperature/humidity stress tests (e.g., 40°C/75% RH for 6 months).
- Light exposure assays (ICH Q1B guidelines).
- Monitor degradation via HPLC-MS and track loss of functional groups using IR .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role in endocrine regulation?
- Methodological Answer :
- In vivo models : Use adrenalectomized rodents to isolate this compound’s effects from endogenous corticosteroids.
- Dose-response studies : Administer varying doses to establish therapeutic vs. toxic thresholds.
- Time-series sampling : Collect plasma/tissue samples at intervals to track metabolic clearance (e.g., LC-MS/MS quantification) .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., species-specific metabolism).
- Replication studies : Standardize protocols (e.g., cell lines, incubation times) to isolate variables.
- Statistical scrutiny : Apply multivariate regression to assess dose, purity, and assay sensitivity impacts .
Q. What strategies are recommended for investigating this compound’s metabolic pathways in mammalian systems?
- Methodological Answer :
- Isotopic labeling : Use 14C-labeled this compound to trace catabolic pathways via autoradiography.
- Enzyme inhibition assays : Block candidate enzymes (e.g., CYP450 isoforms) to identify metabolic bottlenecks.
- Multi-omics integration : Correlate transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathway interactions .
Q. Methodological Best Practices
- Reproducibility : Document experimental protocols exhaustively, including reagent lot numbers and instrument calibration details .
- Data Reporting : Align with COREQ guidelines for transparency in qualitative/quantitative analysis .
- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for animal/human studies .
属性
CAS 编号 |
52077-59-5 |
|---|---|
分子式 |
C21H34O6 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C21H34O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h11-17,22-24,27H,3-10H2,1-2H3,(H,25,26)/t11-,12-,13+,14+,15+,16-,17-,19+,20+,21+/m1/s1 |
InChI 键 |
OLMLRNWYSYNMBM-RIEHMIHFSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O)O |
手性 SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](C(=O)O)O)O)C)O)O |
规范 SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O)O |
同义词 |
cortolic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















